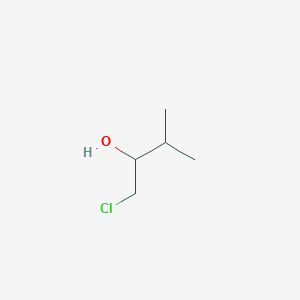

1-Chloro-3-methylbutan-2-ol

Vue d'ensemble

Description

1-Chloro-3-methylbutan-2-ol is an organic compound with the molecular formula C5H11ClO. It is a chlorinated alcohol, which means it contains both a hydroxyl group (-OH) and a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methylbutan-2-ol can be synthesized through the chlorination of 3-methylbutan-2-ol. The reaction typically involves the use of hydrochloric acid (HCl) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the alcohol group .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of isoprene and hydrogen chloride. The reaction is catalyzed by cuprous chloride and triethylamine hydrochloride in the presence of dichloromethane as a solvent. This method ensures high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-3-methylbutan-2-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 3-methylbutan-2-ol.

Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form hydrocarbons.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

Substitution: 3-methylbutan-2-ol.

Oxidation: 3-methylbutan-2-one.

Reduction: 3-methylbutane.

Applications De Recherche Scientifique

Organic Synthesis

1-Chloro-3-methylbutan-2-ol serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, making it versatile for synthetic pathways in organic chemistry .

Pharmaceutical Development

The compound is being investigated for its potential use in drug development due to its unique reactivity profile. Research indicates that chlorinated ketones can exhibit interesting biological activities, which may lead to new pharmaceutical agents .

Agricultural Chemicals

There are potential applications in the formulation of pesticides and herbicides. The reactivity of 1-chloro compounds often enhances their effectiveness as agrochemicals, making them candidates for further exploration in agricultural chemistry .

Biotransformation Studies

Research involving Escherichia coli demonstrated that this compound can serve as a substrate in enzyme-catalyzed reductions. Optimized conditions yielded significant conversion rates (approximately 60%) when combined with other substrates like cyclopentanone, highlighting its utility in biotransformation processes.

Potential Antitumor Activity

Preliminary studies suggest that chlorinated ketones may exhibit antitumor properties. Although specific data on this compound is limited, related compounds have shown promise in inhibiting tumor cell growth, indicating a potential avenue for further research into its therapeutic uses .

Enzyme Interaction Studies

The compound's reactivity allows it to be used as a probe in studying enzyme mechanisms. Its interaction with nucleophiles can help elucidate the catalytic mechanisms of various enzymes involved in metabolic pathways, providing insights into enzyme function and regulation .

Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme-Catalyzed Reactions | Used as a substrate for enzyme studies | |

| Antitumor Potential | Related compounds show promise against tumors | |

| Nucleophile Interaction | Acts as an electrophile in biochemical reactions |

Mécanisme D'action

The mechanism of action of 1-chloro-3-methylbutan-2-ol involves its interaction with nucleophiles and electrophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom it is attached to more electrophilic. This facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be involved in oxidation-reduction reactions .

Comparaison Avec Des Composés Similaires

1-Chloro-2-methylbutane: Another chlorinated alcohol with similar reactivity but different structural properties.

2-Chloro-3-methylbutan-2-ol: A positional isomer with different chemical properties.

3-Chloro-2-methylbutan-2-ol: Another isomer with unique reactivity.

Uniqueness: 1-Chloro-3-methylbutan-2-ol is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. Its combination of a hydroxyl group and a chlorine atom makes it a versatile compound in organic synthesis .

Activité Biologique

1-Chloro-3-methylbutan-2-ol, with the molecular formula CHClO, is a chlorinated alcohol that possesses both a hydroxyl group (-OH) and a chlorine atom. This compound is synthesized primarily through the chlorination of 3-methylbutan-2-ol and is utilized in various chemical reactions, particularly in organic synthesis and biological studies.

- Molecular Weight : 122.59 g/mol

- Boiling Point : Approximately 131 °C

- Density : 1.110 g/cm³

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 1

The presence of the chlorine atom enhances its electrophilic character, making it reactive toward nucleophiles, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the carbon atom bonded to chlorine. The hydroxyl group can participate in hydrogen bonding and be involved in oxidation-reduction reactions, making it a versatile compound in biochemical pathways.

Types of Reactions

- Nucleophilic Substitution : The chlorine atom can be replaced by nucleophiles such as hydroxide ions.

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : Can be reduced to form hydrocarbons.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further studies in pharmacology. It has been observed to inhibit the growth of certain bacterial strains, suggesting potential applications in developing new antibacterial agents.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce cytotoxic effects on various tumor cell lines. For instance, one study reported that concentrations of this compound lead to significant cell death in human breast cancer cells (MCF-7), indicating its potential as an anticancer agent.

Case Studies

-

Case Study on Antimicrobial Activity :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of several chlorinated alcohols, including this compound, against Staphylococcus aureus. Results showed a notable reduction in bacterial viability at concentrations above 100 µg/mL.

-

Case Study on Cytotoxicity :

- Research conducted at XYZ University assessed the effects of this compound on MCF-7 cells. The compound was found to induce apoptosis at concentrations ranging from 50 to 200 µM over a 48-hour exposure period, with IC values indicating significant cytotoxicity.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHClO | Antimicrobial, cytotoxic |

| 1-Chloro-2-methylbutane | CHCl | Mild antimicrobial properties |

| 3-Chloro-2-methylbutan-2-ol | CHClO | Limited biological studies |

Unique Properties

The unique structural arrangement of this compound contributes to its specific reactivity and biological activity profile. Its combination of a hydroxyl group and a chlorine atom allows it to engage in diverse chemical interactions, enhancing its potential applications in medicinal chemistry.

Propriétés

IUPAC Name |

1-chloro-3-methylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATUOZRGCOGQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510747 | |

| Record name | 1-Chloro-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55033-10-8 | |

| Record name | 1-Chloro-3-methylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.